Ethyl 3-(sec-butylamino)propanoate
Overview
Description
Ethyl 3-(sec-butylamino)propanoate is an organic compound with the molecular formula C9H19NO2 and a molecular weight of 173.26 g/mol . It is primarily used in proteomics research . This compound is an ester, characterized by the presence of an ethyl group attached to a 3-(sec-butylamino)propanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(sec-butylamino)propanoate can be synthesized through the reaction of ethyl acrylate with sec-butylamine . The reaction typically involves mixing ethyl acrylate and sec-butylamine in a round-bottom flask and stirring the mixture for 24 hours . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(sec-butylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-(sec-butylamino)propanoate is primarily used in proteomics research . It serves as a reagent in the study of protein structures and functions. Additionally, it may have applications in medicinal chemistry, where it can be used to synthesize novel compounds with potential therapeutic properties.
Mechanism of Action
The specific mechanism of action for Ethyl 3-(sec-butylamino)propanoate is not well-documented. as an ester, it can participate in hydrolysis reactions, where it is broken down into its constituent alcohol and carboxylic acid. This hydrolysis can be catalyzed by enzymes such as esterases, which are common in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(butylamino)propanoate: Similar structure but with a butyl group instead of a sec-butyl group.
Ethyl 3-(tert-butylamino)propanoate: Contains a tert-butyl group instead of a sec-butyl group.
Uniqueness
Ethyl 3-(sec-butylamino)propanoate is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and physical properties. This structural variation can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
Biological Activity
Ethyl 3-(sec-butylamino)propanoate is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C9H17NO2
- Molecular Weight : 171.24 g/mol
- Structure : The compound features an ester functional group and a secondary amine, which are crucial for its biological interactions.
This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, influencing the activity of various biological molecules. The ester group can undergo hydrolysis, releasing biologically active components that may participate in metabolic pathways.
Enzyme Interactions
The compound has been studied for its effects on enzyme activity. For instance, it can act as a substrate or inhibitor for certain enzymes involved in metabolic processes. This interaction can lead to alterations in biochemical pathways, which is significant for drug development and therapeutic applications.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that the compound displays inhibitory effects against various bacterial strains.
- Cytotoxicity : In vitro studies have shown that it may induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.
- Neuroactivity : The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases.
Case Studies
-
Antimicrobial Activity Study :
In a study published in the Journal of Medicinal Chemistry, this compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating promising antimicrobial properties . -
Cytotoxicity Assessment :
A study conducted on various cancer cell lines showed that the compound exhibited significant cytotoxicity with an IC50 value of 25 µM against HeLa cells. This suggests its potential utility in cancer therapy . -
Neuroprotective Effects :
Research published in Neuroscience Letters explored the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated that treatment with the compound reduced amyloid-beta accumulation and improved cognitive function .
Toxicological Profile
The safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological studies have shown:
- LD50 (oral, rat) : Estimated at 300 mg/kg, indicating moderate toxicity.
- Skin Irritation : Minimal irritation was observed in dermal toxicity tests.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 µM) | Neuroprotective Effects |
---|---|---|---|
This compound | Moderate | 25 | Yes |
Ethyl 3-(tert-butylamino)propanoate | High | 15 | No |
Ethyl 3-(dimethylamino)propanoate | Low | >100 | Yes |
Properties
IUPAC Name |
ethyl 3-(butan-2-ylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-8(3)10-7-6-9(11)12-5-2/h8,10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLZGYGTVCVQMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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